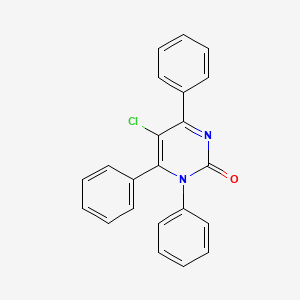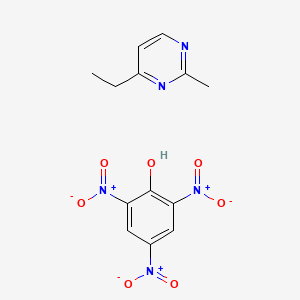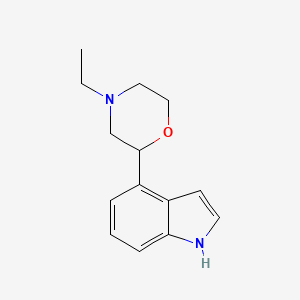![molecular formula C7H7N3O2 B14389575 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione CAS No. 89355-76-0](/img/structure/B14389575.png)
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione typically involves the reaction of aminoazoles with condensation products of β-diketones, β-ketoesters, or α-cyano ketones with orthoesters or dimethylformamide dimethyl acetal (DMFDMA) . This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Applications De Recherche Scientifique
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, checkpoint kinase 1 (Chk1) inhibitor, BRAF kinase inhibitor, and Aurora-A kinase inhibitor. These properties make it a promising candidate for anticancer drug development.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the type of kinase being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines:
Uniqueness
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a kinase inhibitor and its fluorescent characteristics make it a versatile compound for various research applications .
Propriétés
Numéro CAS |
89355-76-0 |
|---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
7-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-6(11)8-5-3-7(12)9-10(4)5/h2-3H,1H3,(H,8,11)(H,9,12) |
Clé InChI |
BPIRRKAIRQPSEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=CC(=O)NN12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


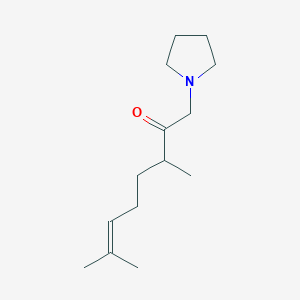
silane](/img/structure/B14389498.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
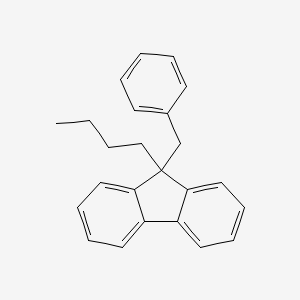
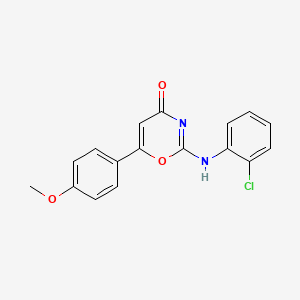
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
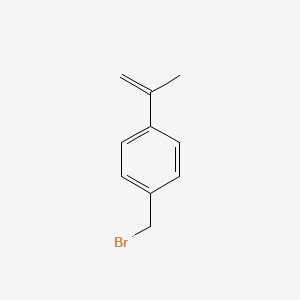
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
